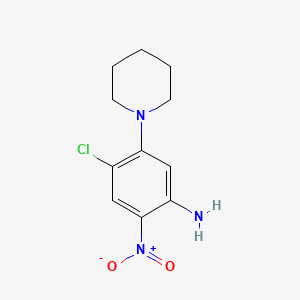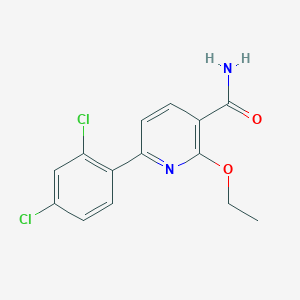
4-Chloro-2-nitro-5-piperidinoaniline
Vue d'ensemble
Description
4-Chloro-2-nitro-5-piperidinoaniline is a chemical compound with the molecular formula C11H14ClN3O2 . It is used in chemical synthesis studies .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the acetylation of 2-nitroaniline followed by chlorination . Another method involves the preparation of nitropyridine derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by a non-centrosymmetric space group organic nonlinear optical single crystal . The molecule has a monoclinic structure with a Pc space group .Chemical Reactions Analysis
The this compound molecule contains both intra- and intermolecular strong hydrogen bonding interactions . In the molecule, the amine group’s one hydrogen is attached to the nearer ortho position nitro group oxygen atom, forming an N–H…O intramolecular hydrogen bonding interaction .Physical and Chemical Properties Analysis
This compound has a molecular weight of 255.7 . It is thermally stable up to 115 °C . The mechanical work hardness coefficient is 2.98, confirming the grown crystal is a soft material .Applications De Recherche Scientifique
Environmental Impact and Degradation
- Anaerobic degradation studies of nitroaromatic compounds, similar to 4-Chloro-2-nitro-5-piperidinoaniline, have been explored. Research by Duc (2019) on 2-chloro-4-nitroaniline showed that specific microbial strains could utilize these compounds as carbon and nitrogen sources, suggesting potential environmental bioremediation applications (Duc, 2019).
Chemical Synthesis and Structural Analysis
- The compound 3-Chloro-1-(4-nitro-5-piperidinylimidazol-1-yl)propan-2-ol, structurally similar to this compound, was studied by Gzella et al. (1999) for its structural properties, demonstrating applications in chemical synthesis and analysis (Gzella, Wrzeciono, & Pöppel, 1999).
Kinetic Studies and Chemical Reactions
- Hamed (1997) investigated the kinetics of reactions involving nitropyridines and piperidine, providing insights into the behavior of similar compounds under various conditions, which could be applicable to this compound (Hamed, 1997).
Potential in Synthesis of Novel Compounds
- Research on the synthesis of heterocyclic compounds, as explored by Roberts et al. (1997), indicates potential routes for synthesizing new compounds from nitroanilines, possibly including derivatives of this compound (Roberts, Joule, Bros, & Álvarez, 1997).
Cytotoxic Properties and Biological Applications
- The synthesis and study of bis(5-Chloro-2-nitrobenzoato)bis(2-piperidin-1-ylethylamine)disilver(I) by Wang (2013) demonstrate the exploration of cytotoxic properties, indicating potential applications in biology and medicine (Wang, 2013).
Novel Pathways in Biodegradation
- Khan et al. (2013) investigated the aerobic degradation of 2-chloro-4-nitroaniline, a compound similar to this compound, revealing novel pathways for environmental degradation and potential biotechnological applications (Khan, Pal, Vikram, & Cameotra, 2013).
Safety and Hazards
This chemical is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .
Orientations Futures
Mécanisme D'action
Mode of Action
Nitro compounds generally undergo a reduction process in the body, converting the nitro group to an amine group . This conversion can alter the compound’s interaction with its targets, leading to changes in cellular processes.
Biochemical Pathways
Nitro compounds are known to interfere with various biochemical pathways, particularly those involving enzymes that catalyze reduction reactions .
Pharmacokinetics
They are metabolized primarily through reduction reactions, and the metabolites are typically excreted in the urine .
Result of Action
The conversion of the nitro group to an amine group can significantly alter the compound’s properties and its interactions with cellular targets .
Propriétés
IUPAC Name |
4-chloro-2-nitro-5-piperidin-1-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c12-8-6-11(15(16)17)9(13)7-10(8)14-4-2-1-3-5-14/h6-7H,1-5,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFZQTVQDNPYAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C(=C2)N)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501251510 | |
| Record name | 4-Chloro-2-nitro-5-(1-piperidinyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501251510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87200-61-1 | |
| Record name | 4-Chloro-2-nitro-5-(1-piperidinyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87200-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-nitro-5-(1-piperidinyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501251510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine](/img/structure/B3038532.png)
![3-[4-(2,6-Dimethylphenyl)piperazino]-1,1,1-trifluoro-2-propanol](/img/structure/B3038533.png)

![diethyl 1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B3038535.png)



![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B3038541.png)

![2,5-dimethyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B3038545.png)
![2-[(E)-3-pyridinylmethylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B3038549.png)
![9-(2-bromophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B3038550.png)
![1-[3-(dimethylamino)propyl]-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine](/img/structure/B3038551.png)

